Ethanolamine-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanolamine-D7 is a deuterated form of ethanolamine, where seven hydrogen atoms are replaced by deuterium. This isotopically labeled compound is used extensively in scientific research due to its unique properties, which allow for precise tracking and analysis in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanolamine-D7 can be synthesized through the deuteration of ethanolamine. The process involves the exchange of hydrogen atoms with deuterium, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic methods to facilitate the exchange of hydrogen with deuterium. The final product is then purified through distillation and other separation techniques to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
Ethanolamine-D7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethanolamine derivatives.
Scientific Research Applications
Ethanolamine-D7 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the movement and transformation of molecules within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis.
Mechanism of Action
The mechanism of action of ethanolamine-D7 involves its incorporation into various biochemical pathways. The deuterium atoms provide a unique signature that can be detected using mass spectrometry and other analytical techniques. This allows researchers to track the compound’s interactions with molecular targets and pathways, providing insights into its effects and behavior in different systems.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling.
Diethanolamine: Contains two ethanolamine units and is used in different industrial applications.
Triethanolamine: Contains three ethanolamine units and is used as a surfactant and emulsifier.
Uniqueness
Ethanolamine-D7’s uniqueness lies in its deuterium labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies where understanding the detailed movement and transformation of molecules is crucial.
Properties
Molecular Formula |
C2H7NO |
---|---|
Molecular Weight |
68.13 g/mol |
IUPAC Name |
N,N,1,1,2,2-hexadeuterio-2-deuteriooxyethanamine |
InChI |
InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2,4D/hD2 |
InChI Key |
HZAXFHJVJLSVMW-AXQUPBMCSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O[2H])N([2H])[2H] |
Canonical SMILES |
C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.